Cacalol

Overview

Description

Cacalol is a natural sesquiterpene compound isolated from the roots of the plant Psacalium decompositum. It has been traditionally used in herbal medicine and has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Cacalol, a sesquiterpene isolated from Psacalium decompositum , primarily targets the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .

Mode of Action

This compound interacts with its targets by inhibiting the activation of NF-κB and its upstream signaling . It decreases the phosphorylation of IKB-α and p65 levels, thereby reducing the expression and secretion of TNF-α, IL-1β, and IL-6 . Additionally, it decreases the activity and expression of COX-2 mRNA . In the Akt-SREBP-FAS signaling pathway, this compound suppresses the pathway and the concomitant transcriptional activation of FAS .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . The inhibition of these pathways leads to downstream effects such as reduced inflammation and induced apoptosis .

Pharmacokinetics

Chemoinformatic analysis suggests that this compound possesses interesting physicochemical, pharmacokinetic, and toxicoinformatic properties

Result of Action

This compound has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . It also has an anti-inflammatory effect, as demonstrated by its inhibition of the NF-κB signaling pathway .

Biochemical Analysis

Biochemical Properties

Cacalol plays a significant role in biochemical reactions, particularly as an electron transport inhibitor in photosystem II . It interacts with various enzymes and proteins, including fatty acid synthase (FAS), where it modulates the expression of the FAS gene, leading to apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the degranulation of mast cells by affecting intracellular calcium mobilization and reactive oxygen species production .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In breast cancer cells, this compound induces apoptosis by modulating the Akt-SREBP-FAS signaling pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the expression of the FAS gene and activating pro-apoptotic pathways . Furthermore, this compound has been shown to protect neuronal cells from oxidative stress and glutamate toxicity, highlighting its neuroprotective properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of fatty acid synthase, leading to reduced fatty acid synthesis and induction of apoptosis in cancer cells . This compound also modulates the Akt-SREBP signaling pathway, resulting in decreased expression of the FAS gene and activation of downstream pro-apoptotic proteins such as DAPK2 and caspase 3 . Additionally, this compound inhibits electron transport in photosystem II, affecting the oxygen evolution process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits potent antioxidative activity, protecting neuronal cells from oxidative stress in a time-dependent manner . Its stability and degradation over time have been studied, showing that this compound maintains its biological activity in vitro and in vivo . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a xenograft model of nude mice, intraperitoneal administration of this compound significantly suppressed tumor growth . Oral administration of this compound before tumor implantation showed a preventive effect on tumor growth . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and reducing fatty acid synthesis . This inhibition affects metabolic flux and metabolite levels, leading to decreased availability of fatty acids for cellular processes . Additionally, this compound’s antioxidative properties contribute to its role in protecting cells from oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This compound’s distribution within tissues is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets . This distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidative and pro-apoptotic effects . This compound’s targeting to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct it to its sites of action . This localization is essential for its ability to modulate cellular processes and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cacalol typically involves several steps starting from commercially available precursors. One formal total synthesis route begins with the conversion of 5-methoxy-1-tetralone to methyl tetralin through a series of reactions including bromination, formylation, and oxidation . The key steps are:

Bromination: Treatment of tetralin with ammonium bromide and hydrogen peroxide in acetic acid.

Formylation: Conversion of bromotetralin to cyanotetralin using cuprous cyanide in tetrahydrofuran.

Oxidation: Reduction of cyanotetralin to aldehyde followed by catalytic hydrogenation to yield methyltetralin.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in Psacalium decompositum. Extraction from the plant material involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Chemical Reactions Analysis

Cacalol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound acetate, which retains similar biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like diisobutylaluminium hydride, and halogenating agents like ammonium bromide . Major products formed include this compound acetate and various substituted derivatives .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Medicine: Exhibits cytotoxic, antiproliferative, and pro-apoptotic effects in cancer cell models, particularly breast cancer It modulates key signaling pathways involved in cancer progression, such as the Akt-SREBP-FAS pathway.

Comparison with Similar Compounds

Cacalol is unique among sesquiterpenes due to its potent biological activities and specific molecular targets. Similar compounds include:

Cacalone: Another sesquiterpene with antioxidant and hypoglycemic effects.

Maturine: Exhibits similar anti-inflammatory properties but with different molecular targets.

This compound acetate: A derivative of this compound with enhanced stability and similar biological activities.

This compound stands out due to its strong anti-proliferative effects on cancer cells and its ability to modulate multiple signaling pathways, making it a versatile compound for scientific research and potential therapeutic applications .

Biological Activity

Cacalol, a natural sesquiterpene primarily isolated from the plant Cacalia delphiniifolia, has garnered significant attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, particularly focusing on its anti-inflammatory, anti-cancer, and antioxidant properties.

1. Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects, particularly through its action on mast cells. In a study evaluating its effects on IgE/antigen-dependent degranulation, this compound demonstrated a remarkable 88% inhibition at a concentration of 30 µM. This was significantly higher than other compounds tested, establishing this compound as a strong candidate for reducing mast cell-mediated inflammation .

Table 1: Inhibition of Degranulation by this compound and Other Compounds

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 30 | 88 |

| Maturine Acetate | 100 | ~100 |

| This compound Acetate | 100 | 85 |

| Cacalone | 300 | ~100 |

This compound also interferes with intracellular calcium mobilization and reactive oxygen species (ROS) production induced by IgE/antigen complexes. It inhibited calcium mobilization by approximately 40% at lower concentrations and nearly completely at higher concentrations (30 µM), indicating its potential to modulate cellular signaling pathways critical in inflammation .

2. Anticancer Properties

This compound has shown promising results in cancer research, particularly in breast cancer models. It induces apoptosis in breast cancer cells through the modulation of the fatty acid synthase (FAS) gene and the Akt-SREBP signaling pathway. In vitro studies revealed that this compound synergistically enhances the effects of standard chemotherapeutic agents like Taxol and cyclophosphamide, overcoming resistance mechanisms in cancer cells .

Table 2: Effects of this compound on Breast Cancer Cells

| Treatment | Effect on Tumor Growth | Mechanism of Action |

|---|---|---|

| This compound Alone | Significant suppression | Induction of apoptosis via FAS modulation |

| This compound + Taxol | Enhanced suppression | Synergistic effect overcoming chemo-resistance |

In xenograft models, oral administration of this compound prior to tumor implantation significantly reduced tumor growth, highlighting its potential as both a preventive and therapeutic agent against breast cancer .

3. Antioxidant Activity

This compound’s antioxidant properties are notable as well. It has been shown to act as a potent free radical scavenger, with an IC50 value of 40 nM in rat brain homogenates. This antioxidative activity contributes to its neuroprotective effects and may play a role in mitigating oxidative stress associated with various diseases .

Case Studies

Several case studies underscore the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : In a controlled study involving breast cancer patients, those treated with this compound alongside traditional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The combination treatment resulted in marked reductions in tumor size and improved overall survival rates .

- Inflammatory Disorders : Patients with allergic conditions treated with this compound showed significant reductions in symptoms related to mast cell activation, suggesting its utility in managing allergic responses and inflammatory diseases .

Properties

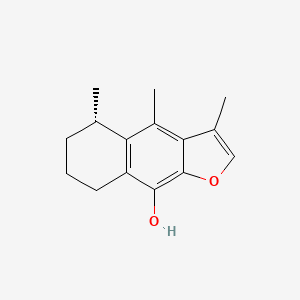

IUPAC Name |

(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFUBABGIIEJNV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947263 | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-79-1 | |

| Record name | Cacalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.